molecular formula C8H18N2O2S B1400142 3-Methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1481978-91-9

3-Methyl-1-(propane-2-sulfonyl)piperazine

Cat. No.: B1400142
CAS No.: 1481978-91-9
M. Wt: 206.31 g/mol
InChI Key: OUZMVMGOFDATKT-UHFFFAOYSA-N
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Description

3-Methyl-1-(propane-2-sulfonyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features a methyl group at the third position and a propane-2-sulfonyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propane-2-sulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propane-2-sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(propane-2-sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    3-Methylpiperazine: Similar structure but without the propane-2-sulfonyl group, leading to different biological activities.

    1-(Propane-2-sulfonyl)piperazine: Similar but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

3-Methyl-1-(propane-2-sulfonyl)piperazine is unique due to the presence of both the methyl and sulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMVMGOFDATKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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